2-[4-(2-Methylpropyl)phenyl]ethanol
Description
Contextualization as an Impurity of Pharmaceutical Significance
2-[4-(2-Methylpropyl)phenyl]ethanol is recognized specifically as an impurity associated with the manufacturing of Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). ontosight.ailgcstandards.com In various pharmacopeias, it is designated as "Ibuprofen Impurity Q". lgcstandards.comlgcstandards.comsigmaaldrich.com Impurities in pharmaceuticals are substances that are not the intended API or excipients (inactive ingredients) and can arise from several sources, including the synthesis process, degradation of the drug substance, or contamination. nih.govpharmaguideline.com
The significance of this compound as an impurity lies in its potential to affect the final drug product's quality, stability, and safety. ontosight.aibiomedres.us The control of such impurities is a fundamental aspect of Good Manufacturing Practices (GMP) in the pharmaceutical sector.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 4-Isobutylphenylethanol, Ibuprofen Impurity Q sigmaaldrich.com |
| CAS Number | 36039-35-7 lgcstandards.comsigmaaldrich.com |
| Molecular Formula | C12H18O lgcstandards.comsigmaaldrich.com |
| Molecular Weight | 178.27 g/mol lgcstandards.comsigmaaldrich.com |
Role in Quality Assurance and Regulatory Compliance of Active Pharmaceutical Ingredients
The detection, quantification, and control of impurities like this compound are integral to the quality assurance (QA) and quality control (QC) of APIs. researchgate.netcontractpharma.com The presence of unwanted chemicals can compromise the safety and efficacy of pharmaceutical products. nih.govmedwinpublishers.com
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for impurity levels in APIs. ontosight.aicontractpharma.compharmatimesofficial.com These guidelines, often harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate that pharmaceutical manufacturers identify and control impurities within specified limits. nih.govbfarm.de For instance, ICH guidelines stipulate thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. nih.govbfarm.de
Failure to control impurities like this compound can lead to significant regulatory consequences, including the rejection of drug marketing applications or product recalls. contractpharma.compharmatimesofficial.com Therefore, robust analytical methods are developed and validated to monitor its levels throughout the API manufacturing process and in the final product, ensuring compliance with pharmacopoeial standards and regulatory requirements. ajprd.comoceanicpharmachem.com
Overview of Academic Research on Pharmaceutical Impurity Profiling
Impurity profiling is the systematic process of identifying, structurally elucidating, and quantifying impurities in a drug substance. researchgate.netmedwinpublishers.com It has become a critical field of academic and industrial research in modern pharmaceutical analysis. biomedres.us The primary goal is to ensure that drug products meet stringent safety and quality standards by controlling the levels of potentially harmful substances. biomedres.usmedwinpublishers.com
Research in this area focuses on several key aspects:
Source Identification : Determining the origin of impurities, which can be by-products from the synthesis, degradation products, residual solvents, or contaminants from reagents and catalysts. nih.govajprd.com
Analytical Method Development : Creating sensitive and specific analytical techniques to detect and quantify impurities, often at trace levels. biomedres.us Commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS. nih.govcontractpharma.comoceanicpharmachem.com
Structural Elucidation : Using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the exact chemical structure of unknown impurities. nih.govoceanicpharmachem.com
Toxicological Assessment : Evaluating the potential risk posed by impurities to patient health. pharmatimesofficial.com
The continuous evolution of analytical instrumentation allows for the detection and characterization of impurities with increasing accuracy and precision, thereby enhancing the safety and quality of pharmaceuticals. biomedres.us This ongoing research is essential for adapting to new synthetic routes, understanding drug degradation pathways, and meeting ever-evolving regulatory expectations. ajprd.com
Table 2: General Classification of Pharmaceutical Impurities
| Impurity Type | Description |
|---|---|
| Organic Impurities | Process-related (e.g., starting materials, by-products, intermediates) or degradation-related. pharmaguideline.com |
| Inorganic Impurities | Reagents, ligands, catalysts, heavy metals, or other inorganic salts. pharmaguideline.comcontractpharma.com |
| Residual Solvents | Organic or inorganic liquids used during the manufacturing process that are not completely removed. pharmaguideline.comcontractpharma.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKUDUSUCXBKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189599 | |
| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36039-35-7 | |
| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-69112 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(2-METHYLPROPYL)PHENYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3HYT5801E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 4 2 Methylpropyl Phenyl Ethanol Reference Standards
Chemical Synthesis Pathways for 2-[4-(2-Methylpropyl)phenyl]ethanol
The creation of this compound can be approached through several established organic synthesis routes. The choice of pathway often depends on the starting materials' availability, desired scale, and purity requirements.
For the preparation of analytical standards, a common and reliable strategy involves the reduction of a suitable carboxylic acid or ester derivative. A primary route for synthesizing this compound is the reduction of 4-(2-methylpropyl)phenylacetic acid or its corresponding esters (e.g., methyl or ethyl ester).
A general laboratory procedure involves the following steps:
Esterification (if starting from the acid): 4-(2-methylpropyl)phenylacetic acid is converted to its ethyl ester using ethanol (B145695) in the presence of a catalytic amount of strong acid, such as sulfuric acid.
Reduction: The resulting ester, 4-(2-methylpropyl)phenylacetate, is then reduced to the primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether is typically used for this transformation. The reaction is generally performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
Work-up and Purification: After the reaction is complete, it is carefully quenched with water and an aqueous base to hydrolyze the aluminum salts. The product is then extracted with an organic solvent, dried, and purified. Purification is commonly achieved through column chromatography on silica (B1680970) gel to isolate the high-purity alcohol.
An alternative pathway could involve the Friedel-Crafts acylation of isobutylbenzene (B155976) with chloroacetyl chloride to form 2-chloro-1-(4-(2-methylpropyl)phenyl)ethan-1-one, followed by reduction steps to convert the ketone to a methylene (B1212753) group and the chloro group to a hydroxyl group, though this is a more complex multi-step process. google.com
Table 1: General Reagents for Laboratory-Scale Synthesis
| Step | Reagent/Solvent | Purpose |
| Starting Material | 4-(2-methylpropyl)phenylacetic acid | Precursor molecule |
| Esterification | Ethanol, Sulfuric Acid (catalyst) | Converts carboxylic acid to ethyl ester |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), THF | Reduces the ester to a primary alcohol |
| Purification | Silica Gel, Hexane/Ethyl Acetate | Chromatographic separation of the product |
The synthesis of an impurity standard requires careful optimization to ensure the desired product is obtained with high yield and purity. nih.gov The goal is to control the reaction to favor the formation of this compound over other potential byproducts. Key parameters for optimization include the choice of reagents, solvent, temperature, and reaction time. nih.gov
For the reduction step, the choice of reducing agent is critical.
Lithium Aluminum Hydride (LiAlH₄): A very powerful and unselective reducing agent. While effective, it can lead to over-reduction of other functional groups if present. Its high reactivity also necessitates strict anhydrous conditions.
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent. It is often used in combination with other reagents, like lithium chloride, to enhance its reactivity for ester reduction. google.com This system can sometimes offer better control and fewer side reactions.
Enzymatic Reduction: Biocatalysis using ketoreductases can offer high chemo- and stereoselectivity under mild conditions (e.g., controlled pH and temperature), minimizing byproduct formation. mdpi.com
Optimization involves systematically varying these conditions to find the optimal balance that maximizes the conversion of the starting material to the desired alcohol while minimizing impurity formation. nih.gov For example, running the reaction at lower temperatures can increase selectivity but may require longer reaction times.
Table 2: Parameters for Reaction Optimization
| Parameter | Variation | Goal of Optimization | Potential Outcome |
| Reducing Agent | LiAlH₄ vs. NaBH₄/LiCl | Maximize yield, minimize byproducts | NaBH₄ may offer higher selectivity. |
| Solvent | THF, Diethyl Ether, Ethanol | Improve solubility and reaction rate | THF is common for LiAlH₄; Ethanol can be used with NaBH₄. google.com |
| Temperature | 0 °C to reflux | Control reaction rate and selectivity | Lower temperatures generally improve selectivity. |
| Reaction Time | 1 hour to 24 hours | Ensure complete conversion | Monitored by TLC or GC to prevent side reactions from prolonged times. |
Spectroscopic and Chromatographic Characterization of Synthesized this compound
Once synthesized, the identity and purity of the this compound reference standard must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the structure by showing the chemical environment, number, and connectivity of protons. The spectrum would be expected to show signals for the aromatic protons, the two CH₂ groups of the ethanol side chain, the CH and CH₂ protons of the isobutyl group, and the methyl protons.
¹³C NMR: Shows the number of unique carbon atoms in the molecule. For this compound, 10 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the different carbon environments in the molecule.
Mass Spectrometry (MS): This technique determines the molecular weight and can give structural information through fragmentation patterns. The compound has a molecular weight of 178.27 g/mol . sigmaaldrich.com In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 178. The predicted collision cross-section (CCS) values, which are useful for ion mobility-mass spectrometry, provide further structural characterization. uni.lu
Table 3: Predicted Collision Cross-Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 179.14305 | 141.4 |
| [M+Na]⁺ | 201.12499 | 147.8 |
| [M-H]⁻ | 177.12849 | 143.5 |
| [M+NH₄]⁺ | 196.16959 | 161.1 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol, peaks around 3000-2850 cm⁻¹ for the C-H stretches of the alkyl groups, and peaks in the 1600-1450 cm⁻¹ region for the C=C stretching of the aromatic ring.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized standard. Using a suitable stationary phase (e.g., C18 column) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water), the analysis should ideally show a single major peak, with the purity calculated from the peak area percentage.
Gas Chromatography (GC): As a relatively volatile compound, this compound can also be analyzed by GC, typically using a flame ionization detector (FID), to confirm its purity.
This rigorous characterization ensures that the synthesized material is suitable for use as a reference standard, providing confidence in the analytical results for which it is employed.
Advanced Analytical Techniques for 2 4 2 Methylpropyl Phenyl Ethanol Quantification and Detection
High-Resolution Chromatographic Separations for Impurity Profiling
Chromatographic techniques are fundamental for separating 2-[4-(2-Methylpropyl)phenyl]ethanol from the active pharmaceutical ingredient (API), Ibuprofen (B1674241), and other related impurities. This separation is crucial for accurate impurity profiling and quantification.
Liquid Chromatography (LC) Method Development for this compound
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the analysis of Ibuprofen and its related compounds, including this compound. researchgate.net The development of a robust LC method involves the careful optimization of several key chromatographic parameters to achieve efficient separation. researchgate.net
Key aspects of LC method development include selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition. researchgate.net A gradient elution using a buffered aqueous phase and an organic solvent, such as acetonitrile (B52724), is often used to resolve all relevant compounds. researchgate.net Other parameters like column temperature, flow rate, and UV detection wavelength are also fine-tuned to ensure optimal performance. researchgate.net For instance, a common approach involves an Agilent ZORBAX Eclipse Plus C18 column maintained at 40 °C with a flow rate of 1.0 mL/min, and UV detection at 214 nm. researchgate.net
Table 1: Example of HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase A | 10 mM Sodium Phosphate Buffer (pH 6.9) researchgate.net |
| Mobile Phase B | Acetonitrile researchgate.net |
| Elution | Gradient researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Column Temperature | 40 °C researchgate.net |
| Injection Volume | 5 µL researchgate.net |
| UV Detector Wavelength | 214 nm researchgate.net |
Gas Chromatography (GC) Applications in Impurity Analysis
Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of impurities in pharmaceuticals. pharmacompass.comscispace.com For a polar compound like this compound, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. scispace.com A common derivatization process involves converting the hydroxyl group into a less polar silyl ether, for example, a trimethylsilyl (TMS) derivative. scispace.com
GC-MS combines the separation capabilities of GC with the identification power of MS to identify different compounds within a sample. pharmacompass.comresearchgate.net The method can be used to detect and quantify process-related impurities that arise during the synthesis of the main drug substance. pharmacompass.com The retention time in the GC column provides one level of identification, while the mass spectrum gives a molecular fingerprint of the compound, allowing for definitive identification. scispace.com
Table 2: General Gas Chromatography (GC) Parameters
| Parameter | Typical Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 250°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Often required for polar analytes (e.g., Silylation) scispace.com |
Mass Spectrometry (MS) for Definitive Identification and Quantification of this compound
Mass spectrometry is an indispensable technique for the structural elucidation and quantification of pharmaceutical impurities. It provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition.
Tandem Mass Spectrometry (MS/MS) Approaches for Enhanced Specificity
Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of analysis. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and a specific product ion is then monitored. This process, known as Selected Reaction Monitoring (SRM), is highly selective and reduces background noise, allowing for accurate quantification even at very low levels. nih.gov For instance, in a GC-MS/MS method for ibuprofen, the mass transition from a precursor ion to a specific product ion is monitored for both the analyte and an internal standard. nih.gov This high degree of specificity makes MS/MS particularly valuable for impurity analysis where the matrix can be complex.
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Matrices
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a state-of-the-art analytical approach for separating and detecting compounds in complex mixtures, such as biological fluids or drug formulations. nih.gov The LC system first separates the components of the mixture, after which the MS/MS system provides sensitive and selective detection and quantification. This hyphenated technique is adept at handling complex matrices by minimizing interferences, thereby ensuring reliable quantification of trace-level impurities like this compound. nih.gov
Comprehensive Method Validation for this compound Analysis
To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. researchgate.net Method validation for this compound analysis is performed according to guidelines from the International Conference on Harmonisation (ICH). researchgate.net The validation process assesses various performance characteristics of the method. researchgate.netjetir.org
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Correlation coefficients (R) are typically expected to be close to 0.999.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a spiked analyte in a sample matrix.
Sensitivity: This is established through the Limit of Detection (LOD), the lowest amount of analyte that can be detected, and the Limit of Quantitation (LOQ), the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Table 3: Overview of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Common Acceptance Criteria |
| Specificity | Ability to differentiate the analyte from other substances. | Analyte peak is well-resolved from other peaks. |
| Linearity (Correlation Coefficient) | Proportionality of signal to concentration. | R ≥ 0.999 |
| Accuracy (% Recovery) | Closeness of measured value to the true value. | Typically 90-110% |
| Precision (RSD) | Agreement among a series of measurements. | RSD ≤ 10% at LOQ researchgate.net |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with accuracy and precision. | Signal-to-noise ratio ≥ 10 |
| Robustness | Resistance to small changes in method parameters. | System suitability parameters are met after minor changes. researchgate.net |
Linearity, Range, and Accuracy Assessment in Quantification
Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. For impurity quantification, the range is typically from the limit of quantification (LOQ) to 120% or 150% of the specification limit for the impurity.
In the context of analyzing this compound as an impurity in Ibuprofen, a validated HPLC method would demonstrate linearity over a specified concentration range. This is typically confirmed by a high correlation coefficient (R²) value, which should ideally be greater than 0.99.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. The acceptance criteria for accuracy for an impurity are generally within a range of 80% to 120% recovery.
The following table illustrates typical, though not specific to this compound, acceptance criteria for these parameters in pharmaceutical analysis.
| Parameter | Typical Acceptance Criteria | Comment |
|---|---|---|
| Correlation Coefficient (R²) | ≥ 0.99 | Demonstrates a strong linear relationship between concentration and response. |
| Range | LOQ to 120% of the impurity limit | Ensures the method is suitable for quantifying the impurity at levels expected in the sample. |
| Accuracy (% Recovery) | 80.0% - 120.0% | Confirms the method's ability to provide results close to the true value. |
Determination of Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are crucial for impurity profiling as they define the sensitivity of the analytical method. The determination of LOD and LOQ is often based on the signal-to-noise ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Selectivity and Interference Studies
Selectivity, or specificity, is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound, the analytical method must be able to distinguish it from Ibuprofen and other related impurities.
Forced degradation studies are often performed to demonstrate the selectivity of a stability-indicating method. In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The analytical method is then used to analyze the stressed samples to ensure that the peak corresponding to this compound is well-resolved from any degradation products and other impurities.
Mechanisms of Formation and Mitigation Strategies for 2 4 2 Methylpropyl Phenyl Ethanol Impurity
Genesis of 2-[4-(2-Methylpropyl)phenyl]ethanol during Pharmaceutical Manufacturing
The formation of this compound as an impurity is intrinsically linked to the synthesis of ibuprofen (B1674241). Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is synthesized through various routes, with the Boots process and the BHC (Boots-Hoechst-Celanese) process being the most prominent. ingentaconnect.comsciencesnail.com The presence of Impurity Q is a consequence of side reactions that can occur during these manufacturing processes.
The primary precursor to this impurity is ibuprofen itself or its immediate precursors. The genesis of this alcohol impurity is primarily attributed to the reduction of the carboxylic acid functional group of ibuprofen. vaia.comnih.gov This reduction can be facilitated by certain reagents and conditions employed during the synthesis and purification stages. For instance, the use of strong reducing agents or the presence of residual reducing species from preceding steps can lead to the unwanted conversion of the carboxylic acid to a primary alcohol.
Several factors can influence the formation of this impurity, including the specific synthetic route employed, the purity of starting materials and reagents, reaction conditions such as temperature and pressure, and the efficiency of purification processes. pharmatimesofficial.comgrace.com
Chemical Transformation Pathways Leading to Impurity Accumulation
The principal chemical transformation pathway for the formation of this compound is the reduction of the carboxylic acid group of ibuprofen. This can be represented by the following general reaction:
C₁₃H₁₈O₂ (Ibuprofen) + Reducing Agent → C₁₂H₁₈O (this compound)
While specific industrial catalysts and reducing agents are often proprietary, the chemical literature describes several reagents capable of reducing carboxylic acids to primary alcohols. These include metal hydrides such as lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). nih.govacs.org Although these strong reducing agents are not typically used in the final steps of modern, greener ibuprofen synthesis routes like the BHC process, their potential presence as contaminants or the use of other less potent but still effective reducing agents under specific process conditions cannot be entirely ruled out.
Another potential pathway could involve the esterification of ibuprofen followed by the reduction of the resulting ester. Some synthesis routes may involve ester intermediates, and if these are not completely converted to the final carboxylic acid, they could be more susceptible to reduction to the corresponding alcohol. nih.gov
The accumulation of this impurity is a direct consequence of these side reactions occurring in parallel with the main synthesis of ibuprofen. The efficiency of the purification steps, such as crystallization and washing, plays a crucial role in removing this and other impurities from the final API. pharmatimesofficial.com
Process Analytical Technology (PAT) for Impurity Monitoring and Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.comfda.gov PAT offers a proactive approach to quality control by providing real-time or near-real-time data, enabling a deeper understanding and more effective control of the manufacturing process. nih.govpharmaexcipients.com
For monitoring and controlling the formation of this compound, several PAT tools can be employed:
Spectroscopic Techniques:
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used for in-line or on-line monitoring of the chemical composition of the reaction mixture. longdom.org By tracking the characteristic spectral signatures of ibuprofen, this compound, and other relevant species, it is possible to monitor the progress of the reaction and the formation of the impurity in real-time. The carbonyl (C=O) stretch of the carboxylic acid in ibuprofen and the hydroxyl (O-H) stretch of the alcohol impurity would have distinct and measurable spectral features. researchgate.net
Near-Infrared (NIR) Spectroscopy: NIR is another powerful spectroscopic tool for real-time process monitoring and can be used to quantify the concentration of various components in a mixture. central.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically an offline technique, flow NMR is emerging as a PAT tool that can provide detailed structural information about the molecules in a reaction mixture, aiding in the identification and quantification of impurities. axcendcorp.com
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are well-established methods for the separation and quantification of impurities in pharmaceuticals. nih.govgrace.com Integrating these techniques for at-line or on-line analysis can provide timely data for process control.
By implementing these PAT tools, manufacturers can gain a comprehensive understanding of the factors influencing the formation of this compound. This real-time data allows for the implementation of effective control strategies, such as adjusting process parameters (e.g., temperature, reagent addition rate) to minimize impurity formation. pharmatimesofficial.comgrace.com This approach, rooted in the principles of Quality by Design (QbD), helps to build quality into the product from the outset, rather than relying solely on end-product testing. longdom.org
Below is a table summarizing the key aspects of monitoring and controlling this impurity:
| Parameter | Monitoring/Control Strategy | Relevant PAT Tools |
| Ibuprofen Concentration | Real-time tracking of reactant consumption. | FTIR, Raman, NIR, HPLC |
| This compound Concentration | In-situ monitoring of impurity formation. | FTIR, Raman, NIR, HPLC, GC |
| Reaction Temperature | Precise control to minimize side reactions. | Temperature Probes |
| Reagent Purity | Offline analysis of starting materials. | HPLC, GC, NMR |
| Purification Efficiency | At-line or offline analysis of product streams. | HPLC, GC |
Regulatory Frameworks and Pharmacopoeial Standards for 2 4 2 Methylpropyl Phenyl Ethanol
Pharmacopoeial Monograph Requirements for 2-[4-(2-Methylpropyl)phenyl]ethanol as Impurity F/G
Various international pharmacopoeias list specific impurities for active pharmaceutical ingredients (APIs). In the case of Ibuprofen (B1674241), the compound this compound is identified, although its designation can differ. For instance, some sources refer to it as Ibuprofen Impurity Q. lgcstandards.comsigmaaldrich.com The European Pharmacopoeia (Ph. Eur.) has a detailed monograph for Ibuprofen that specifies limits for various impurities. While this compound itself is listed as Impurity Q, the monograph provides strict controls for other related substances, such as Impurity F, which is 3-[4-(2-Methylpropyl)phenyl]propanoic acid. drugfuture.comscribd.comsynzeal.com The European Pharmacopoeia sets a maximum limit of 0.1% for Impurity F, which is controlled using a gas chromatography method. drugfuture.comuspbpep.com
Similarly, the British Pharmacopoeia (BP) also outlines tests for related substances in Ibuprofen, listing numerous potential impurities from A to R. ajpcrjournal.com Ibuprofen Impurity G in the BP and EP is identified as (1RS,4RS)-7-(2-Methylpropyl)-1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid, a structurally different compound. synzeal.comepichem.com The United States Pharmacopeia (USP) also sets limits for impurities in Ibuprofen, such as a 0.1% limit for ibuprofen related compound C, and specifies that the sum of all individual impurities should not exceed 1.0%. uspnf.com The presence of these monographs underscores the importance of controlling process-related impurities like this compound to ensure the quality of the API.
Pharmacopoeial Limits for Selected Ibuprofen Impurities
| Pharmacopoeia | Impurity Name | Specified Limit | Reference |
|---|---|---|---|
| European Pharmacopoeia (Ph. Eur.) | Impurity F | ≤ 0.1% | drugfuture.comuspbpep.com |
| European Pharmacopoeia (Ph. Eur.) | Impurity Q (this compound) | Listed Impurity | lgcstandards.com |
| United States Pharmacopeia (USP) | Ibuprofen Related Compound C | ≤ 0.1% | uspnf.com |
| United States Pharmacopeia (USP) | Total Impurities | ≤ 1.0% | uspnf.com |
Global Regulatory Guidelines on Impurity Identification and Control in Pharmaceuticals
Global regulatory bodies, primarily through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines for the control of impurities. gmpinsiders.comclearsynth.com These guidelines provide a scientific and risk-based approach to ensure drug safety and quality. researchgate.net The key documents governing impurities in new drug substances and new drug products are ICH Q3A(R2) and ICH Q3B(R2), respectively. europa.eueuropa.euich.org
These guidelines introduce the concepts of reporting, identification, and qualification thresholds for impurities based on the maximum daily dose (MDD) of the drug. researchgate.netich.org
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. gmpinsiders.com
Identification Threshold: The level above which the structure of an impurity must be determined. ich.org
Qualification Threshold: The level above which an impurity's safety must be established through appropriate studies.
For a substance like this compound in Ibuprofen, these thresholds dictate the extent of analytical and toxicological evaluation required. The ICH guidelines ensure that any impurity present above a certain level is properly characterized and proven to be safe. tga.gov.aueuropa.eu This framework is crucial for pharmaceutical manufacturers to demonstrate that their processes consistently produce APIs and finished products of the required purity. europa.euraps.org
ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) guidelines. researchgate.netich.org
Impact of Impurity Levels on Drug Product Quality and Patient Safety
The presence of impurities, even in small quantities, can significantly affect the quality of a drug product and, by extension, patient safety. longdom.orgzmescience.com Impurities can alter the physical and chemical properties of the API and the final dosage form. veeprho.com This can lead to issues such as reduced shelf life, decreased potency, or the formation of new, potentially harmful degradation products during storage. oceanicpharmachem.com
From a patient safety perspective, the primary concern is the potential toxicity of impurities. veeprho.comnih.gov While some impurities may be inert, others can be pharmacologically active or toxic, potentially causing adverse health effects. zmescience.com Long-term exposure to even low concentrations of certain impurities could pose risks. veeprho.com Therefore, controlling impurities like this compound within strict, scientifically justified limits set by pharmacopoeias and regulatory agencies is not merely a quality control measure but a fundamental requirement for ensuring patient safety. clearsynth.comnih.gov Adherence to these regulatory standards ensures that the benefits of the medication outweigh any potential risks associated with the presence of unavoidable impurities. longdom.org
Emerging Research Directions and Methodological Innovations for 2 4 2 Methylpropyl Phenyl Ethanol
Novel Approaches for Sustainable Synthesis of Impurity Standards
The synthesis of pharmaceutical impurity standards, such as 2-[4-(2-Methylpropyl)phenyl]ethanol, is essential for the accurate identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs). clearsynth.comsynthinkchemicals.comsymeres.comenamine.net Traditionally, these syntheses might not have prioritized environmental impact. However, the adoption of green chemistry principles is revolutionizing the production of these crucial reference materials. ispe.orgmdpi.com This shift aims to reduce the environmental footprint of chemical processes by minimizing waste, conserving energy, and eliminating the use of hazardous substances. pfizer.comacs.org
Key sustainable approaches being explored for the synthesis of impurity standards include:
Biocatalysis : This method uses natural enzymes or whole cells to catalyze chemical reactions. mdpi.com For a compound like this compound, biocatalysis offers high selectivity under mild conditions, potentially reducing the need for protecting groups and minimizing by-product formation. mdpi.comastrazeneca.com
Green Solvents : Pharmaceutical synthesis often relies on volatile organic solvents. Research is now focused on replacing these with environmentally benign alternatives like water, ethanol (B145695), or glycerol, which reduce both environmental impact and process hazards. mdpi.comacs.org
Continuous Flow Synthesis : Moving from traditional batch processing to continuous flow systems allows for better control over reaction parameters, leading to higher yields and purity while minimizing waste. ispe.org This technique enhances atom economy by reducing the amount of unused starting materials. ispe.org
Catalysis : The use of efficient catalysts, including those based on more abundant and less toxic metals like nickel instead of precious metals, can significantly reduce waste and energy consumption in synthetic routes. pfizer.compharmaceutical-technology.com
These green chemistry approaches not only make the synthesis of reference standards like this compound more environmentally friendly but also often lead to more efficient and cost-effective processes. mdpi.compharmaceutical-technology.com
| Aspect | Traditional Synthesis | Sustainable (Green) Synthesis |
|---|---|---|
| Solvents | Often uses hazardous or volatile organic solvents. | Emphasizes use of water, ethanol, or other eco-friendly solvents. mdpi.com |
| Catalysts | May use stoichiometric reagents or catalysts based on rare/toxic metals. | Focuses on highly efficient catalysts, biocatalysts, and abundant metals. ispe.orgmdpi.compharmaceutical-technology.com |
| Process | Typically batch processing with potential for lower efficiency and more waste. | Utilizes continuous flow synthesis for better control and reduced waste. ispe.org |
| Waste Generation | Higher potential for by-products and waste. | Aims to minimize waste at a molecular level, improving atom economy. pharmaceutical-technology.com |
| Energy Consumption | Often requires high temperatures and pressures. | Favors reactions at ambient temperatures and pressures. acs.org |
Advanced Data Analytics and Chemometrics in Impurity Profiling
Impurity profiling is a cornerstone of pharmaceutical quality control, involving the identification and quantification of impurities in drug substances. biomedres.usresearchgate.netnumberanalytics.combohrium.com The analysis of complex mixtures, which often contain trace amounts of impurities like this compound, generates vast amounts of data from analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). biomedres.usnumberanalytics.combohrium.com Chemometrics, the application of statistical and mathematical methods to chemical data, has become an indispensable tool for extracting meaningful information from this complex data. nih.govijpsjournal.comfrontiersin.org
In the context of impurity profiling for this compound, chemometrics can be applied in several ways:
Method Optimization : Statistical design of experiments (DoE) can optimize chromatographic separations, ensuring that all relevant impurities are resolved and accurately quantified.
Signal Processing : Advanced algorithms can deconvolve overlapping chromatographic peaks or noisy spectroscopic signals, improving the limit of detection and quantification.
Pattern Recognition : Techniques like Principal Component Analysis (PCA) can be used to analyze spectroscopic or chromatographic "fingerprints" of different batches of Ibuprofen (B1674241). frontiersin.org This allows for the rapid identification of batches with atypical impurity profiles, which may contain elevated levels of this compound or other unexpected impurities.
Multivariate Calibration : Methods such as Partial Least Squares (PLS) regression can build predictive models that correlate spectral data (e.g., from NIR or Raman spectroscopy) with impurity concentrations determined by a reference method like HPLC. nih.govijpsjournal.com This enables rapid, non-destructive screening of raw materials and finished products.
By leveraging chemometrics, pharmaceutical manufacturers can gain deeper insights into their processes, enabling better control over impurity formation and ensuring consistent product quality. nih.govfrontiersin.org
| Technique | Abbreviation | Primary Application in Impurity Profiling |
|---|---|---|
| Principal Component Analysis | PCA | Exploratory data analysis, detection of outliers, and pattern recognition in complex datasets (e.g., batch-to-batch variation). frontiersin.org |
| Partial Least Squares Regression | PLS | Building quantitative models to predict impurity concentrations from spectroscopic or chromatographic data. nih.govijpsjournal.com |
| Partial Least Squares Discriminant Analysis | PLS-DA | Classifying samples based on their impurity profiles (e.g., pass/fail quality control). frontiersin.org |
| Soft Independent Modeling of Class Analogies | SIMCA | Verifying if a new batch conforms to the established profile of a "good" product. frontiersin.org |
Development of Miniaturized and High-Throughput Analytical Platforms
The demand for faster and more efficient analytical methods in the pharmaceutical industry has driven the development of miniaturized and high-throughput platforms. oup.comresearchgate.netbmglabtech.com These technologies are particularly valuable for impurity analysis, where rapid screening of numerous samples is often required. nih.gov
Miniaturized platforms , often referred to as "lab-on-a-chip" (LOC) devices, integrate complex laboratory procedures onto a small microchip. researchgate.net For the analysis of this compound, this could involve microchip electrophoresis or miniaturized HPLC systems. The advantages of miniaturization are significant and include drastically reduced consumption of samples and reagents, faster analysis times, and the potential for portable, point-of-use analysis. oup.comdispendix.com
High-Throughput Screening (HTS) involves the use of automation, robotics, and rapid detection methods to test a large number of samples simultaneously. bmglabtech.comwikipedia.org While traditionally associated with drug discovery, HTS principles are being adapted for quality control applications. nih.gov An HTS assay could be developed to rapidly screen for the presence of this compound across many samples from different stages of the Ibuprofen manufacturing process. This allows for near real-time process monitoring and rapid detection of any deviations that could lead to an increase in impurity levels. bmglabtech.com
The integration of these advanced platforms enables more comprehensive and timely impurity profiling, ultimately leading to safer pharmaceutical products. researchgate.netwiley.comnjit.edu
| Parameter | Conventional Platforms (e.g., Benchtop HPLC) | Miniaturized & High-Throughput Platforms |
|---|---|---|
| Sample/Reagent Volume | Milliliters (mL) | Microliters (µL) to Nanoliters (nL). dispendix.com |
| Analysis Speed | Minutes to hours per sample. | Seconds to minutes per sample; massively parallel processing. wikipedia.org |
| Throughput | Low to moderate (tens to hundreds of samples/day). | High to ultra-high (thousands of samples/day). nih.gov |
| Portability | Stationary laboratory instruments. | Potential for portable and field-deployable devices. researchgate.net |
| Cost per Analysis | Relatively high due to reagent and solvent consumption. | Significantly lower due to reduced volumes. dispendix.com |
Q & A
Q. What are the key considerations for synthesizing 2-[4-(2-Methylpropyl)phenyl]ethanol with high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Grignard reactions. For example, using THF as a solvent and Zn/PbCl₂/TiCl₄ catalysts under anhydrous conditions can yield intermediates, followed by reduction (e.g., CH₃MgBr) to form the ethanol derivative . Purity optimization requires chromatographic separation (e.g., HPLC with C-18 columns) and spectroscopic validation (FTIR, GC-MS) to confirm structural integrity and eliminate byproducts .
Q. How can researchers validate the molecular structure of this compound?
- Methodological Answer : Combine mass spectrometry (MS) for molecular weight confirmation (e.g., observed m/z ≈ 230.39 g/mol) with nuclear magnetic resonance (NMR) to resolve substituent positions. For instance, ¹H-NMR peaks at δ 1.0–1.2 ppm indicate the 2-methylpropyl group, while δ 3.6–4.0 ppm corresponds to the ethanol moiety. Cross-validate with FTIR for hydroxyl (≈3300 cm⁻¹) and aromatic (≈1600 cm⁻¹) stretches .
Advanced Research Questions
Q. What experimental strategies address contradictions in adsorption data for this compound on indoor surfaces?
- Methodological Answer : Use microspectroscopic imaging (e.g., AFM or ToF-SIMS) to analyze surface interactions at nanoscale resolution. Controlled humidity and temperature chambers can replicate indoor environments, while adsorption isotherms quantify uptake. Discrepancies in literature data may arise from surface roughness or competing organic vapors; replicate studies with standardized substrates (e.g., SiO₂ vs. cellulose) to isolate variables .
Q. How can structure-activity relationship (SAR) studies be designed to improve the antimicrobial efficacy of derivatives?
- Methodological Answer : Systematically modify substituents (e.g., halogenation at the phenyl ring or alkyl chain elongation) and assay against bacterial models (e.g., S. aureus). Use computational tools (e.g., molecular docking) to predict binding affinity to microbial enzymes. Validate with minimum inhibitory concentration (MIC) assays and compare with parent compound activity. For example, fluorinated derivatives may enhance membrane permeability .
Safety and Environmental Impact
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Follow RIFM safety guidelines: use fume hoods for volatile steps (e.g., Grignard reactions), wear nitrile gloves (resistant to alcohols), and employ spill trays. Acute toxicity screening (e.g., OECD 423) and dermal irritation assays (e.g., reconstructed human epidermis models) are critical for risk assessment. Environmental persistence studies (OECD 301 biodegradation tests) should precede scale-up .
Q. How can researchers mitigate environmental risks during disposal of this compound?
- Methodological Answer : Employ biocatalytic degradation using engineered enzymes (e.g., laccases) to break down aromatic alcohols. Alternatively, use green solvents (e.g., cyclopentyl methyl ether) in synthesis to reduce toxicity. Monitor wastewater for phenolic byproducts via LC-MS and implement activated carbon filtration to capture residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
